Oxaceprol

Descripción general

Descripción

Oxaceprol es un fármaco antiinflamatorio que se utiliza principalmente en el tratamiento de la osteoartritis. Se deriva de la L-prolina, un aminoácido que se encuentra de forma natural. El compuesto funciona inhibiendo la adhesión y la migración de los glóbulos blancos, lo que reduce la inflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Oxaceprol se puede sintetizar mediante la reacción de L-prolina con anhídrido acético. El proceso implica la acetilación de la L-prolina para formar el producto final. La reacción se lleva a cabo típicamente en un solvente orgánico como metanol o cloroformo, bajo condiciones controladas de temperatura y presión .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica la acetilación a gran escala de la L-prolina. El proceso está optimizado para un alto rendimiento y pureza, utilizando a menudo técnicas avanzadas como la hidratación de película fina y los métodos de carga pasiva para garantizar una producción eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones

Oxaceprol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados.

Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes productos.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden emplear varios agentes halogenantes para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Treatment of Osteoarthritis

Efficacy Studies:

- A randomized, placebo-controlled trial demonstrated that oxaceprol significantly improved pain levels in patients with knee or hip osteoarthritis after three weeks of treatment. The mean improvement in pain following exercise was 16.6 mm in the this compound group compared to 4.5 mm in the placebo group (p = 0.002) .

- Another study compared this compound with diclofenac, showing that both treatments led to significant improvements in the Lequesne index (a measure of joint function), but this compound was better tolerated .

Safety Profile:

- This compound has been reported to have a favorable safety profile, with fewer adverse events compared to traditional NSAIDs like diclofenac. Most reported side effects were mild, and the overall tolerability was comparable to placebo .

Comparison with Other Analgesics

This compound has been compared with several analgesics, including tramadol and diclofenac:

- In a study comparing this compound (200 mg thrice daily) with tramadol (50 mg thrice daily), both drugs showed comparable efficacy in improving pain and physical function in patients with knee osteoarthritis over 12 weeks .

- The incidence of adverse events was lower in the this compound group compared to tramadol, indicating its potential as a safer alternative for pain management .

Clinical Observations

- Case Study 1: A multicenter study involving 167 patients assessed the impact of this compound on osteoarthritis symptoms. Results indicated significant reductions in pain and improvements in joint function without serious adverse effects .

- Case Study 2: Patients treated with this compound reported a statistically significant improvement in both patient-reported outcomes and physician assessments compared to those receiving placebo .

Summary of Findings

| Study/Comparison | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Placebo-Controlled Trial | 167 patients | 3 weeks | This compound improved pain by 16.6 mm vs. 4.5 mm (p=0.002) |

| This compound vs Diclofenac | 150 patients | 20 days | Comparable efficacy; better tolerated than diclofenac |

| This compound vs Tramadol | 91 patients | 12 weeks | Equivalent efficacy; lower adverse events in this compound group |

Mecanismo De Acción

Oxaceprol ejerce sus efectos inhibiendo la adhesión y la migración de los glóbulos blancos. Esta acción reduce la inflamación y alivia el dolor asociado con la osteoartritis. Los objetivos moleculares y las vías exactas involucradas no se comprenden completamente, pero se cree que afecta el metabolismo del tejido conectivo .

Comparación Con Compuestos Similares

Compuestos similares

Diclofenac: Un fármaco antiinflamatorio no esteroideo que se utiliza comúnmente para el dolor y la inflamación.

Ibuprofeno: Otro fármaco antiinflamatorio no esteroideo ampliamente utilizado.

L-prolina: El compuesto padre del que se deriva Oxaceprol.

Singularidad

This compound es único en su capacidad para inhibir la adhesión y la migración de los glóbulos blancos, lo que lo diferencia de otros fármacos antiinflamatorios no esteroideos que funcionan principalmente inhibiendo las enzimas ciclooxigenasas. Este mecanismo de acción único contribuye a su eficacia y perfil de seguridad en el tratamiento de la osteoartritis .

Actividad Biológica

Oxaceprol is an amino acid derivative primarily used for the symptomatic treatment of degenerative and inflammatory joint diseases, particularly osteoarthritis. Its biological activity is characterized by its anti-inflammatory effects, which are mediated through the inhibition of leukocyte adhesion and migration, rather than through traditional pathways associated with non-steroidal anti-inflammatory drugs (NSAIDs). This article explores the biological activity of this compound, supported by clinical studies, case reports, and comparative analyses.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Leukocyte Adhesion : Studies have demonstrated that this compound effectively inhibits leukocyte adhesion to endothelial cells. This action reduces the infiltration of leukocytes into inflamed tissues, thereby mitigating inflammation .

- Promotion of Collagen Synthesis : In vitro studies suggest that this compound enhances collagen synthesis in chondrocytes by increasing the uptake of glucosamine and proline. This mechanism contributes to maintaining cartilage integrity and function .

- Reduced Prostaglandin Synthesis : Unlike traditional NSAIDs, this compound does not inhibit prostaglandin synthesis. This unique property may offer a safer profile regarding gastrointestinal and cardiovascular side effects .

Clinical Efficacy

Numerous clinical studies have assessed the efficacy and safety of this compound in treating osteoarthritis:

- Randomized Controlled Trials : A study involving 120 patients with knee osteoarthritis compared this compound (1200 mg/day) to a placebo over three weeks. Results indicated a significant reduction in pain levels measured by a visual analogue scale (VAS), with an average improvement of 16.6 mm in the this compound group versus 4.5 mm in the placebo group (p = 0.002) .

| Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| VAS Pain Improvement | 16.6 mm | 4.5 mm | 0.002 |

| Mean Pain at Rest | Improved by 7.6 mm | Deteriorated by 3.3 mm | 0.016 |

| Lequesne Index Improvement | 2.4 points | 1.5 points | Not significant |

- Comparison with Other Analgesics : In a study comparing this compound with tramadol, both drugs demonstrated comparable efficacy in pain relief as assessed by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC). However, this compound was associated with fewer adverse events .

Safety Profile

The safety profile of this compound is favorable compared to traditional NSAIDs:

- Adverse Events : In clinical trials, this compound showed a low incidence of adverse events, with most being mild in nature. Common adverse events included dizziness and gastrointestinal complaints, which were less frequent than those reported with tramadol .

- Gastrointestinal Safety : Unlike NSAIDs that can lead to gastrointestinal complications due to prostaglandin inhibition, this compound's mechanism allows for better tolerance in patients, making it a suitable alternative for long-term management of osteoarthritis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Osteoarthritis Management : A patient with severe knee osteoarthritis treated with this compound reported significant pain reduction and improved joint function after three weeks of therapy. The patient experienced minimal side effects, affirming the drug's tolerability .

- Long-term Efficacy : A longitudinal study followed patients using this compound over six months, showing sustained improvements in joint mobility and pain levels without significant adverse effects .

Propiedades

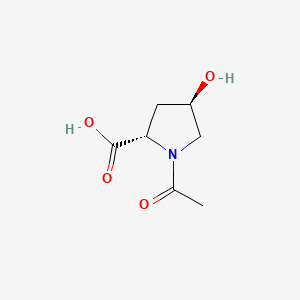

IUPAC Name |

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRUDZDYCKSOQ-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046410 | |

| Record name | Oxaceprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33996-33-7 | |

| Record name | Oxaceprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxaceprol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaceprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13363 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxaceprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxaceprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?

A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, this compound's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing this compound's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.

Q2: How does this compound compare to NSAIDs in terms of its effects on joint inflammation?

A2: While both this compound and NSAIDs aim to reduce joint inflammation, their mechanisms differ. This compound primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, this compound seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize this compound-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between this compound and the polymer matrix.

Q5: Has there been research on formulating this compound for targeted drug delivery, particularly to joints affected by osteoarthritis?

A5: Yes, researchers have explored encapsulating this compound within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.

Q6: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A6: Studies in beagle dogs demonstrate that this compound is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, this compound is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].

Q7: What is the evidence supporting the efficacy of this compound in treating osteoarthritis?

A7: Several clinical trials have explored this compound's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with this compound for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving this compound alongside conventional osteoarthritis treatment for a year [].

Q8: How does the efficacy of this compound compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?

A8: Randomized controlled trials comparing this compound with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that this compound could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.

Q9: Has the efficacy of this compound been investigated in animal models of osteoarthritis?

A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular this compound with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring this compound's therapeutic potential.

Q10: Are there any known drug interactions with this compound?

A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between this compound and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.